N-Decyl-N'-(3-methylbutyl)thiourea
Description
Significance of N,N'-Disubstituted Thioureas in Contemporary Organic Chemistry and Material Science
N,N'-disubstituted thioureas are recognized as "privileged structures" in medicinal and synthetic chemistry. nih.govrsc.org This distinction arises from their versatile applications, which stem from the unique electronic and structural properties of the thiourea (B124793) moiety. The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows these molecules to interact with a variety of biological targets and other chemical species. researchgate.net
In organic chemistry , these compounds are valuable intermediates for the synthesis of a wide array of heterocyclic compounds, including thiazoles, pyrimidines, and quinazolines. mdpi.com The reactivity of the thiourea core allows for various chemical transformations, making it a key building block in the construction of complex molecular architectures. psu.edu The synthesis of N,N'-disubstituted thioureas itself is often straightforward, commonly achieved through the reaction of an amine with an isothiocyanate. analis.com.my
In material science , N,N'-disubstituted thioureas have been investigated for their potential in various applications. For instance, they have been used as corrosion inhibitors for metals and as vulcanization accelerators. chemicalland21.com Their ability to form stable complexes with metals is also a key feature, leading to the development of novel catalysts and materials with interesting electronic and optical properties. nih.govrsc.org The specific nature of the N-substituents can be tailored to fine-tune the physical and chemical properties of the resulting materials.
Historical and Current Research Paradigms in Thiourea-Containing Compounds
Historically, research on thiourea and its derivatives has been extensive, with early studies focusing on their synthesis and fundamental reactivity. nih.gov Over time, the focus has shifted towards harnessing their unique properties for practical applications.
Early Research: Initial investigations into thiourea chemistry laid the groundwork for understanding the synthesis and coordination chemistry of these compounds. nih.gov Early examples of their application include their use in the treatment of tuberculosis with drugs like thioacetazone and thiocarlide. nih.gov
Current Research Paradigms: Modern research on thiourea-containing compounds is characterized by a multidisciplinary approach, with significant interest in the following areas:
Medicinal Chemistry: A primary focus of current research is the development of new therapeutic agents. Thiourea derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govrsc.orgresearchgate.netmdpi.com For example, some N,N'-disubstituted thioureas have been identified as potent inhibitors of nitric oxide synthase, with potential applications in treating neurological disorders. rsc.org Others have been investigated as urease inhibitors. mdpi.comnih.gov
Organocatalysis: The ability of thioureas to act as hydrogen-bond donors has made them effective organocatalysts for a variety of chemical reactions. They can activate substrates and control stereoselectivity, offering a metal-free alternative to traditional catalysts.
Supramolecular Chemistry and Sensing: The directional hydrogen-bonding capabilities of thioureas make them excellent building blocks for constructing complex supramolecular assemblies. They are also utilized in the design of chemical sensors, where their interaction with specific analytes leads to a detectable signal.
Materials Science: Research continues to explore the use of thiourea derivatives in the development of new materials. This includes the synthesis of metal-organic frameworks (MOFs) and polymers with tailored properties. nih.gov
Academic Relevance and Research Gaps Pertaining to N-Decyl-N'-(3-methylbutyl)thiourea and Analogues
Given the broad utility of N,N'-disubstituted thioureas, a compound like this compound, while not extensively studied, holds potential academic relevance. The presence of two different alkyl chains, one linear (decyl) and one branched (3-methylbutyl), introduces asymmetry and specific lipophilic characteristics.
Potential Areas of Research:
Biological Activity: The combination of a long alkyl chain and a branched alkyl chain could influence the compound's interaction with biological membranes and protein targets. It would be of interest to investigate its potential as an antimicrobial or antifungal agent, as the lipophilicity of such compounds can be a key determinant of their efficacy.
Material Properties: The specific alkyl substituents would affect the compound's physical properties, such as its melting point, solubility, and self-assembly behavior. These properties could be relevant for its potential use as an organogelator or in the formation of liquid crystals.
Coordination Chemistry: The synthesis and characterization of metal complexes with this compound as a ligand could reveal novel structural motifs and catalytic activities. The steric and electronic properties of the alkyl groups would influence the geometry and reactivity of the resulting metal complexes.
Research Gaps:
The primary research gap is the lack of fundamental data for this compound. To establish its scientific relevance, the following would need to be investigated:
Synthesis and Characterization: A reliable and efficient synthetic route to this compound needs to be established, followed by thorough characterization of its chemical and physical properties. This would include spectroscopic data (NMR, IR, Mass Spectrometry) and determination of its melting point and solubility.
Screening for Biological Activity: A systematic screening of the compound against a panel of microbial strains and cancer cell lines would be necessary to identify any potential therapeutic applications.
Exploration of Material Properties: Investigations into its self-assembly properties, thermal behavior, and ability to form complexes with various metals would shed light on its potential in materials science.
The study of analogues with varying alkyl chain lengths and branching patterns would also be valuable to establish structure-activity and structure-property relationships. This would provide a more comprehensive understanding of how the nature of the N-substituents governs the behavior of this class of thioureas.
Structure
3D Structure
Properties
CAS No. |
62552-34-5 |
|---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-decyl-3-(3-methylbutyl)thiourea |
InChI |
InChI=1S/C16H34N2S/c1-4-5-6-7-8-9-10-11-13-17-16(19)18-14-12-15(2)3/h15H,4-14H2,1-3H3,(H2,17,18,19) |
InChI Key |
PZWGYEQIXJEGSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NCCC(C)C |
Origin of Product |
United States |
Molecular Structure, Conformation, and Advanced Characterization of N Decyl N 3 Methylbutyl Thiourea Analogues
Crystallographic Analysis of Thiourea (B124793) Derivatives
The solid-state structure of thiourea derivatives is a subject of extensive research, revealing intricate networks of intermolecular interactions and, in some cases, the phenomenon of polymorphism.
Solid-State Structures and Crystalline Polymorphism
The crystallographic analysis of N,N'-disubstituted thiourea analogues frequently reveals a planar geometry of the thiourea backbone (S=C-N₂). nih.gov The C=S and C-N bond lengths exhibit values intermediate between single and double bonds, indicating electron delocalization across the N-C-N-S system. wikipedia.org For instance, in N,N,N′-tribenzylthiourea, the thiourea C=S bond length is influenced by the nature of the substituents. nih.gov In many thiourea derivatives, the molecules are linked by N-H···S hydrogen bonds, forming various supramolecular assemblies such as infinite chains or dimeric and hexameric rings. nih.govnih.gov
Table 1: Crystallographic Data for Representative Thiourea Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 1-(4-Methylpyridin-2-yl)thiourea (Polymorph 1α) | Monoclinic | P2₁/c | N-H···N hydrogen bonds | researchgate.net |
| 1-(4-Methylpyridin-2-yl)thiourea (Polymorph 1β) | Monoclinic | P2₁/n | Distinct N-H···N hydrogen bonding pattern | researchgate.net |
| N,N,N′-Tribenzylthiourea | Monoclinic | P2₁/c | N-H···S hydrogen-bonded infinite chains | nih.gov |
| N-Methyl-N,N′-diphenylthiourea | Orthorhombic | Pbca | Hydrogen-bonded pairs | nih.gov |
| N,N-Di-n-butyl-N′-phenylthiourea | Monoclinic | P2₁/c | Hexamer ring assemblies | nih.gov |
Hirshfeld Surface Analysis for Comprehensive Intermolecular Contact Characterization
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis maps various properties onto the Hirshfeld surface, which is the outer boundary of a molecule's space in a crystal. The d_norm surface, for instance, highlights regions of close intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii and blue spots representing longer contacts. mdpi.com
Solution-State Conformational Studies of N-Decyl-N'-(3-methylbutyl)thiourea and Related Thioureas
The conformational flexibility of N,N'-disubstituted thioureas in solution is a key determinant of their reactivity and interaction with other molecules. NMR spectroscopy is a primary technique for these investigations. nih.govresearchgate.net Due to the partial double bond character of the C-N bonds, rotation around these bonds is restricted, leading to the existence of different rotational isomers (rotamers). sci-hub.secapes.gov.br
Studies on various N,N'-dialkylthioureas have shown the presence of cis and trans conformers in solution. sci-hub.se The ratio of these conformers can be influenced by the nature of the solvent and the steric bulk of the substituents on the nitrogen atoms. researchgate.netsci-hub.se For unsymmetrically substituted thioureas, the free energy barriers to internal rotation about the two C-N bonds can be different, with the more sterically hindered amino group generally exhibiting a higher barrier. sci-hub.secapes.gov.br Computational studies, often in conjunction with experimental data, help to elucidate the relative energies of different conformers and the transition states connecting them. nih.govacs.org
Analysis of Intramolecular Hydrogen Bonding and Steric Effects on Molecular Conformation
The conformation of this compound and its analogues is significantly influenced by a delicate balance of intramolecular hydrogen bonding and steric effects.
Steric hindrance between the substituents on the nitrogen atoms is another major factor governing the preferred conformation. sci-hub.se In N,N'-disubstituted thioureas with bulky substituents, steric repulsion can force the molecule to adopt a conformation that minimizes these unfavorable interactions. This can influence the planarity of the thiourea core and the rotational barriers around the C-N bonds. sci-hub.secapes.gov.br The interplay between the electronic effects of the substituents, which favor a planar delocalized system, and the steric effects, which may disrupt this planarity, ultimately determines the molecule's three-dimensional structure. nih.gov
Computational and Theoretical Chemistry of N Decyl N 3 Methylbutyl Thiourea
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Stability
Furthermore, DFT is employed to calculate key electronic properties that govern a molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net Theoretical vibrational analysis through DFT also allows for the prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net For many thiourea (B124793) derivatives, the thiocarbonyl sulfur atom is identified as a primary site for nucleophilic activity, a finding corroborated by the localization of the HOMO on this atom. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of molecules like thiourea derivatives over time. These simulations can model the conformational flexibility of the decyl and 3-methylbutyl chains in N-Decyl-N'-(3-methylbutyl)thiourea, which would be crucial for understanding its interactions with biological targets. In studies of other thiourea-based compounds, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govnih.gov By calculating metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can determine how stable the interaction between a thiourea derivative and its target protein is over a simulated period, often on the nanosecond scale. nih.govnih.gov This information is vital for predicting the durability and nature of the binding.
Molecular Docking Studies for Elucidating Theoretical Binding Modes and Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target, typically a protein. This method is widely applied to thiourea derivatives to understand their potential biological activity. nih.govnih.govresearchgate.netresearchgate.net The process involves placing the ligand (the thiourea derivative) into the binding site of a receptor and calculating a score that estimates the binding affinity. nih.govresearchgate.net For various thiourea compounds, docking studies have revealed key interactions, such as hydrogen bonds formed by the N-H groups and interactions involving the sulfur atom, with amino acid residues in the active site of a protein. researchgate.net The lipophilicity conferred by alkyl chains, such as the decyl group in the target compound, is also a factor considered in these studies, as it can influence how the molecule fits into hydrophobic pockets of the receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Contributions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For thiourea derivatives, QSAR studies have been performed to understand how different structural features contribute to their observed activities, such as antibacterial or anticancer effects. researchgate.net These models are built by calculating a range of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the biological activity. researchgate.net Although no QSAR models specific to this compound have been published, the methodology provides a framework for how its activity could be predicted based on its structural properties in the context of a larger dataset of related thioureas.
Advanced Theoretical Prediction of Reactivity, Selectivity, and Reaction Pathways
Advanced theoretical methods are used to predict the reactivity and selectivity of chemical reactions involving thiourea derivatives. DFT-based reactivity descriptors, such as global and local reactivity indices, can pinpoint the most reactive sites within a molecule. researchgate.net For thioureas, the sulfur atom is often identified as a key nucleophilic center. researchgate.net The synthesis of N,N'-disubstituted thioureas often proceeds through an isothiocyanate intermediate, a pathway that can be investigated using computational methods to understand the reaction mechanism and energy barriers. mdpi.com These theoretical predictions are invaluable for designing synthetic routes and understanding the chemical behavior of new compounds like this compound.
Mechanistic Organic Chemistry and Reaction Pathways of N Decyl N 3 Methylbutyl Thiourea
Elucidation of Specific Reaction Mechanisms Involving the Thiourea (B124793) Moiety
The thiourea moiety is a versatile functional group capable of participating in a variety of chemical transformations. The primary reaction mechanisms pertinent to N-Decyl-N'-(3-methylbutyl)thiourea involve its synthesis and subsequent reactions at the sulfur and nitrogen atoms.
Synthesis: The most prevalent and efficient method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. mdpi.comnih.gov For this compound, this can be achieved via two equivalent pathways:
Pathway A: Nucleophilic addition of decylamine (B41302) to 3-methylbutyl isothiocyanate.
Pathway B: Nucleophilic addition of 3-methylbutylamine to decyl isothiocyanate.
The mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield the final stable thiourea product. The reaction is typically carried out in a polar solvent like ethanol (B145695) or DMSO. mdpi.com
S-Alkylation: The sulfur atom in the thiourea moiety is nucleophilic and can react with alkyl halides to form isothiouronium salts. wikipedia.org This reaction proceeds via an SN2 mechanism. The resulting isothiouronium salt can be a stable, isolable compound or a reactive intermediate. For instance, subsequent hydrolysis of the isothiouronium salt under basic conditions is a common method for synthesizing thiols, where thiourea acts as a sulfur transfer reagent. wikipedia.org
Cyclization Reactions: N,N'-disubstituted thioureas are valuable precursors for the synthesis of various heterocyclic compounds. For example, they can react with α-halocarbonyl compounds to form thiazolidine (B150603) derivatives. mdpi.comresearchgate.net The mechanism initiates with the S-alkylation of the thiourea by the α-halocarbonyl compound to form an isothiouronium intermediate. This is followed by an intramolecular cyclization, where one of the nitrogen atoms acts as a nucleophile, attacking the carbonyl carbon, leading to the formation of the heterocyclic ring after dehydration. researchgate.net
Studies on Decomposition Pathways and Thermal Stability of Thiourea Derivatives
The thermal stability of thiourea derivatives is a critical factor in their application, particularly in material science and as catalysts in high-temperature reactions. While specific thermogravimetric data for this compound is not available, the decomposition pathways of thiourea and its simpler alkyl derivatives have been studied, providing a strong basis for predicting its behavior.
Upon heating, thioureas undergo a complex series of decomposition reactions. researchgate.net A primary step is the isomerization of the thiourea into a carbamimidothioic acid tautomer via an intramolecular hydrogen shift from a nitrogen atom to the sulfur atom. researchgate.net This intermediate is generally unstable and serves as a precursor to various decomposition products.
Further heating leads to the fragmentation of these intermediates. Key decomposition products identified from studies of thiourea and related compounds include:
Ammonia (or corresponding amines)
Hydrogen Sulfide (H₂S)
Isothiocyanic acid (HNCS)
Carbodiimides (R-N=C=N-R')
Carbon disulfide (CS₂) researchgate.net
The presence of long alkyl chains, such as decyl and 3-methylbutyl, is expected to influence the thermal stability. Generally, increasing the alkyl chain length can slightly lower the decomposition temperature compared to unsubstituted thiourea due to the potential for additional radical fragmentation pathways. For comparison, studies on N,N'-diethylthiourea showed a decomposition temperature of 261.5 °C. mdpi.com It is plausible that this compound would exhibit a decomposition temperature in a similar or slightly lower range.
| Compound | Decomposition Temperature (°C) | Major Decomposition Products |
| Thiourea | ~180 - 220 | NH₃, H₂S, HNCS, Carbodiimide |
| N,N'-Diethylthiourea | 261.5 | Diethylamine, H₂S, Ethyl isothiocyanate |
| This compound | Predicted: ~250-280 | Decylamine, 3-Methylbutylamine, H₂S |
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient species like intermediates and transition states.
Reaction Intermediates: In thiourea chemistry, several key intermediates have been proposed and, in some cases, detected.
Isothiouronium Cations: As mentioned, these are formed during S-alkylation reactions and are often stable enough to be characterized by spectroscopic methods like NMR and Mass Spectrometry. wikipedia.org
Carbamimidothioic Acid: This tautomeric intermediate in thermal decomposition is highly reactive, but its existence is supported by computational studies and analysis of decomposition products. researchgate.net
Hydrogen-Bonded Complexes: In catalysis, the thiourea moiety forms hydrogen-bonded adducts with electrophilic substrates. These non-covalent intermediates are crucial for activation. Their formation can be studied using techniques like time-resolved infrared spectroscopy, which detects shifts in the N-H stretching frequencies upon hydrogen bonding. acs.org The existence of such intermediates in catalytic cycles has also been confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS). rsc.org
Transition States: Characterizing transition states is more challenging as they represent energy maxima. Their structures are typically inferred from kinetic studies (e.g., kinetic isotope effects) and computational modeling (e.g., Density Functional Theory, DFT). In thiourea-catalyzed reactions, the transition state involves the simultaneous binding of the catalyst to the electrophile (via hydrogen bonds) and the approach of the nucleophile. DFT calculations have been used to model these transition states, providing insights into the origins of stereoselectivity in asymmetric catalysis. rsc.org
Hydrolysis and Degradation Mechanisms of Thiourea Compounds in Various Media
The hydrolysis of N,N'-disubstituted thioureas is highly dependent on the pH of the medium. Thiourea itself is relatively stable in neutral water but degrades under acidic or basic conditions. nih.govacs.org
Base-Catalyzed Hydrolysis: Under basic conditions, the degradation is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic thiocarbonyl carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate can proceed via two main pathways:
Elimination of a thiol (or hydrosulfide) and formation of urea (B33335) and its corresponding amines.
Elimination of an amine to form a thiocarbamate, which would then undergo further hydrolysis.
Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the thiourea. The sulfur atom is the most basic site, leading to the formation of a protonated isothiouronium-like species. wikipedia.org This protonation activates the thiocarbonyl carbon towards nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfers and elimination of the amine and thiol components, ultimately leading to the same final hydrolysis products.
Metal-Catalyzed Hydrolysis: The presence of certain metal ions, particularly "soft" thiophilic metals like Cd²⁺ or UO₂²⁺, can significantly catalyze the hydrolysis of thioureas. researchgate.net The mechanism involves the formation of a metal-thiourea complex. Coordination to the metal ion through the sulfur atom polarizes the C=S bond, making the carbon atom much more susceptible to nucleophilic attack by water or hydroxide ions. This pathway is particularly relevant in environmental and biological contexts where metal ions are present. researchgate.net
Catalytic Roles and Mechanisms of Thiourea Scaffolds in Asymmetric and Organic Transformations
Thiourea derivatives have emerged as powerful organocatalysts, primarily functioning as hydrogen-bond donors. libretexts.orgacs.org The two N-H protons of the thiourea moiety can form strong, directional hydrogen bonds with Lewis basic sites on electrophilic substrates (e.g., the oxygen of a carbonyl or nitro group, or the nitrogen of an imine).
The mechanism of activation involves the thiourea catalyst binding to the electrophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This activation makes the electrophile more susceptible to attack by a weak nucleophile. A key feature of thiourea catalysis is its ability to operate through non-covalent interactions, mimicking the active sites of some enzymes.
Bifunctional Catalysis: A significant advancement in this field is the development of bifunctional thiourea catalysts. These molecules incorporate both a thiourea group (the H-bond donor/Brønsted acid site) and a Lewis basic site (e.g., a tertiary amine or primary amine) within the same chiral scaffold. rsc.orgnih.gov
The thiourea moiety activates the electrophile through hydrogen bonding.
The amine moiety activates the nucleophile by deprotonation (acting as a Brønsted base) or by forming an enamine or iminium ion intermediate (acting as a Lewis base).
This dual activation within a single catalyst molecule creates a highly organized transition state, allowing for excellent control over both reactivity and stereoselectivity. For example, in a Michael addition of a ketone to a nitroolefin, the catalyst can simultaneously activate the nitroolefin via H-bonding and form an enamine with the ketone, bringing the two reactants into close proximity in a specific orientation. rsc.orglibretexts.org
| Catalytic Transformation | Role of Thiourea Moiety | Example Mechanism |
| Michael Addition | Activates the Michael acceptor (e.g., nitroolefin) via H-bonding to the nitro group. | A bifunctional catalyst deprotonates the nucleophile while the thiourea part binds and activates the electrophile. |
| Aldol Reaction | Activates the aldehyde carbonyl group for nucleophilic attack by an enolate or enamine. | A quinidine-thiourea catalyst deprotonates a ketone to form an enolate, which then attacks the H-bond-activated isatin. nih.gov |
| Mannich Reaction | Activates the imine electrophile for attack by a nucleophile (e.g., enol). | The thiourea N-H protons bind to the imine nitrogen, lowering its LUMO. |
| Anion-Binding Catalysis | Stabilizes an anionic leaving group through H-bonding, promoting the formation of a cationic intermediate. | A thiourea catalyst binds to a chloride anion, facilitating the formation of a reactive oxocarbenium ion. acs.org |
Coordination Chemistry of N Decyl N 3 Methylbutyl Thiourea and Its Metal Complexes
Synthesis and Characterization of Metal Complexes Containing N-Decyl-N'-(3-methylbutyl)thiourea as a Ligand
The synthesis of metal complexes with this compound as a ligand generally involves the reaction of the thiourea (B124793) derivative with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and molar ratio of reactants, can influence the nature and composition of the resulting complex.
A general synthetic procedure involves dissolving this compound in a solvent like ethanol (B145695), methanol, or acetonitrile. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as copper, nickel, cobalt, or zinc) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is typically stirred for a period ranging from a few hours to several days, sometimes with gentle heating, to facilitate complex formation. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose:
Elemental Analysis (CHNS): This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps in determining the empirical formula and the stoichiometry of the ligand-to-metal ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to identify the coordination sites of the ligand. Changes in the vibrational frequencies of the C=S and N-H bonds in the ligand upon complexation provide insights into the mode of binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy helps in elucidating the structure of the complex in solution. Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding of the ligand to the metal ion.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in understanding the coordination geometry around the metal center.
Molar Conductivity Measurements: These measurements are used to determine the electrolytic nature of the complexes, indicating whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.
| Technique | Purpose in Characterization |
| Elemental Analysis | Determination of empirical formula and stoichiometry. |
| FTIR Spectroscopy | Identification of ligand coordination sites (e.g., S or N atoms). |
| NMR Spectroscopy | Elucidation of the complex's structure in solution. |
| UV-Vis Spectroscopy | Information on electronic transitions and coordination geometry. |
| Molar Conductivity | Determination of the electrolytic nature of the complex. |
Analysis of Ligand Binding Modes and Coordination Geometries in Metal-Thiourea Complexes
N,N'-disubstituted thioureas like this compound can exhibit different binding modes when coordinating to a metal center, primarily due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. rdd.edu.iq The most common coordination modes are:
Monodentate Coordination via the Sulfur Atom: This is the most prevalent binding mode for thiourea ligands. The soft sulfur atom readily coordinates to soft and borderline metal ions. mdpi.com In this mode, the ligand binds to the metal center through a single point of attachment, the sulfur atom.
Bidentate S,N-Chelation: In some cases, particularly with deprotonation of one of the N-H groups, the thiourea ligand can act as a bidentate ligand, coordinating to the metal ion through both the sulfur and one of the nitrogen atoms to form a stable chelate ring. waikato.ac.nz This mode of coordination is often influenced by the reaction conditions, such as the presence of a base. mdpi.com
The coordination of this compound to a metal ion leads to the formation of complexes with various coordination geometries. The geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the number of coordinated ligands, and the presence of other coordinating anions. Common geometries observed for transition metal complexes with thiourea derivatives include:
Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cu(I). nih.gov
Square Planar: Common for d⁸ metal ions such as Ni(II) and Pd(II). nih.gov
Octahedral: Typically formed with metal ions that favor a coordination number of six, such as Co(II) and Ni(II). rdd.edu.iq
Single-crystal X-ray diffraction is the most definitive technique for determining the precise binding mode and coordination geometry of these complexes in the solid state.
| Binding Mode | Description | Common Geometries |
| Monodentate (S-coordination) | Ligand binds through the sulfur atom only. | Tetrahedral, Square Planar, Octahedral |
| Bidentate (S,N-chelation) | Ligand binds through both sulfur and a nitrogen atom. | Square Planar, Octahedral |
Electronic and Spectroscopic Characterization Techniques for Metal-Ligand Interactions in Thiourea Complexes
Spectroscopic techniques are indispensable for probing the nature of the metal-ligand interactions in this compound complexes.
FTIR Spectroscopy: The infrared spectrum of the free this compound ligand will show characteristic absorption bands for the N-H and C=S stretching vibrations. Upon coordination to a metal ion through the sulfur atom, a decrease in the frequency of the C=S stretching vibration is typically observed. This red shift indicates a weakening of the C=S double bond character due to the donation of electron density from the sulfur atom to the metal. Conversely, the N-H stretching frequency may shift to a higher wavenumber (a blue shift), suggesting an increase in the C-N bond order and delocalization of electron density within the thiourea backbone upon complexation. rdd.edu.iq If coordination also involves a nitrogen atom, significant changes in the N-H vibrational modes would be expected. ksu.edu.tr
NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of the N-H protons are sensitive to coordination. A downfield shift of the N-H proton signals upon complexation is often indicative of ligand coordination. In the ¹³C NMR spectrum, the resonance of the C=S carbon is particularly informative. A downfield shift of the C=S carbon signal upon complexation suggests a decrease in electron density at the sulfur atom, consistent with its coordination to the metal center. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide valuable information about the d-d electronic transitions of the metal ion and charge-transfer bands. The positions and intensities of the d-d transition bands are indicative of the coordination geometry around the metal ion (e.g., tetrahedral vs. octahedral). The appearance of new, intense bands, which are not present in the spectra of the free ligand or the metal salt, can be attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These charge-transfer bands are a direct consequence of the electronic interaction between the metal and the ligand. nih.gov
| Spectroscopic Technique | Key Observables | Interpretation |
| FTIR | Shift in ν(C=S) and ν(N-H) frequencies | Indicates coordination through S and/or N atoms and changes in bond order. |
| NMR (¹H, ¹³C) | Changes in chemical shifts of N-H protons and C=S carbon | Confirms ligand coordination and provides information about the electronic environment. |
| UV-Vis | d-d transition bands and charge-transfer bands | Reveals the coordination geometry and the nature of electronic interactions between the metal and ligand. |
Electrochemical Behavior and Redox Properties of Thiourea Coordination Compounds
The electrochemical behavior of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry (CV). CV provides insights into the redox properties of the complexes, including the stability of different oxidation states of the metal center and the potential for electron transfer reactions. basjsci.edu.iq
The cyclic voltammogram of a thiourea metal complex can reveal information about:
Redox Potentials: The potentials at which the metal center is oxidized or reduced. These potentials are influenced by the nature of the ligand and the coordination environment.
Reversibility of Redox Processes: Whether the electron transfer process is reversible, quasi-reversible, or irreversible. This gives an indication of the stability of the complex in different oxidation states. cardiff.ac.uk
Metal-centered vs. Ligand-centered Redox Activity: In some cases, the ligand itself can be redox-active. CV can help to distinguish between redox processes that are centered on the metal ion and those that involve the thiourea ligand.
For many first-row transition metal complexes with thiourea derivatives, the redox processes are typically metal-centered, corresponding to transitions such as M(II)/M(I) or M(III)/M(II). rdd.edu.iq The coordination of the thiourea ligand can stabilize certain oxidation states of the metal, which will be reflected in the measured redox potentials. For instance, the electron-donating properties of the sulfur atom in the thiourea ligand can influence the ease with which the metal center can be oxidized or reduced.
Theoretical and Computational Approaches to Understanding Metal-Thiourea Interactions
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for gaining a deeper understanding of the nature of metal-thiourea interactions. utm.myresearchgate.net These methods can complement experimental data and provide insights that are difficult to obtain through experiments alone.
Computational studies on metal complexes of this compound can be used to:
Optimize Molecular Geometries: DFT calculations can predict the most stable three-dimensional structure of the complex, including bond lengths and angles. These calculated geometries can be compared with experimental data from X-ray crystallography.
Analyze the Electronic Structure: These calculations provide information about the distribution of electron density within the complex and the nature of the frontier molecular orbitals (HOMO and LUMO). The energies and compositions of the HOMO and LUMO are crucial for understanding the electronic transitions observed in the UV-Vis spectra and the redox properties of the complex. rsc.org
Characterize the Metal-Ligand Bond: Various computational techniques can be employed to analyze the nature of the bond between the metal and the thiourea ligand. This includes quantifying the covalent and electrostatic contributions to the bond and understanding the role of orbital interactions.
Simulate Spectroscopic Properties: DFT calculations can be used to predict vibrational frequencies (FTIR) and NMR chemical shifts. A comparison of the calculated and experimental spectra can aid in the assignment of spectral features and the validation of the proposed structure. utm.my
By combining experimental and theoretical approaches, a comprehensive picture of the coordination chemistry of this compound and its metal complexes can be developed, leading to a better understanding of their structure, bonding, and reactivity.
Supramolecular Chemistry and Non Covalent Assemblies Involving Thiourea Frameworks
Principles of Molecular Recognition by Thiourea-Based Receptors, including Anion and Cation Coordination
The ability of thiourea-based receptors to recognize and bind specific guest molecules is rooted in their unique electronic and structural properties. The two N-H groups of the thiourea (B124793) core are excellent hydrogen-bond donors, making them particularly adept at binding anions.
Anion Coordination: The primary mechanism for anion recognition by neutral thiourea receptors is through hydrogen bonding. The partial positive charge on the hydrogen atoms of the N-H groups allows them to form strong, directional hydrogen bonds with anionic species. Thioureas are generally more effective anion binders than their urea (B33335) counterparts due to the greater acidity of the thiourea N-H protons. nih.govacs.org This enhanced acidity arises from the electronic properties of the thiocarbonyl (C=S) group compared to the carbonyl (C=O) group. nih.gov The binding affinity follows trends related to the basicity and geometry of the anion, with strong binding often observed for basic anions like fluoride and dihydrogen phosphate (B84403). nih.gov The interaction typically involves a 1:1 complex where the anion is held within a cleft or cavity created by the receptor molecule through multiple hydrogen bonds. nih.govnih.gov
Cation Coordination: While renowned for anion binding, the thiourea framework can also coordinate with cations. This interaction is facilitated by the nucleophilic sulfur and nitrogen atoms. researchgate.net Thiourea derivatives can act as ligands for a variety of metal ions, coordinating in several modes:
Monodentate: Coordination occurs through the sulfur atom. mersin.edu.tr
Bidentate: Chelation involves both the sulfur and one of the nitrogen atoms. mersin.edu.tr
Bridging: The thiourea molecule can bridge two metal centers.
The specific coordination mode depends on the metal ion, the substituents on the thiourea, and the reaction conditions. mersin.edu.tr Acylthiourea derivatives, for instance, can coordinate metals through the thiocarbonyl sulfur and a carbonyl oxygen, forming stable six-membered rings. iphy.ac.cn
The table below summarizes the primary interaction sites of the thiourea framework in molecular recognition.
| Interaction Type | Primary Site on Thiourea | Interacting Species | Key Interaction |
| Anion Recognition | N-H groups | Anions (e.g., F⁻, Cl⁻, H₂PO₄⁻) | Hydrogen Bonding |
| Cation Coordination | Sulfur Atom | Metal Cations | Monodentate Coordination |
| Cation Coordination | Sulfur and Nitrogen Atoms | Metal Cations | Bidentate Chelation |
Directed Self-Assembly of N-Decyl-N'-(3-methylbutyl)thiourea Analogues into Higher-Order Structures
The self-assembly of N,N'-disubstituted thioureas, including long-chain alkyl analogues like this compound, is a process governed by a hierarchy of non-covalent interactions. The predictable hydrogen-bonding pattern of the thiourea core acts as the primary directing motif, leading to the formation of well-defined supramolecular structures.
Theoretical studies on urea and thiourea have shown that they can form one-dimensional aggregates such as chains and ribbons. researchgate.net For thiourea, ribbon-like structures, formed by centrosymmetric cyclic hydrogen bonds, are generally favored over head-to-tail chains for aggregates of all sizes. researchgate.net This inherent tendency to form specific hydrogen-bonded synthons is a key driver in the self-assembly of its derivatives.
In N,N'-dialkylthioureas, the self-aggregation process is influenced by the nature of the alkyl substituents. nih.gov The presence of these aliphatic chains introduces steric effects that can modulate the strength and geometry of the primary N-H···S hydrogen bonds that drive the assembly. nih.gov Furthermore, the aggregation behavior is sensitive to the solvent environment; weakly polar solvents can compete for hydrogen bonding sites and influence the extent of self-assembly. nih.gov For analogues with long alkyl chains, such as the decyl and methylbutyl groups in this compound, these chains play a crucial role in the organization of the molecules into larger structures, often leading to the formation of lamellar or liquid-crystalline phases.
The Role of Intermolecular Interactions (e.g., C-H···S, π-π stacking, Van der Waals forces) in Supramolecular Architectures
While the N-H···S hydrogen bond is the principal director of self-assembly in thiourea derivatives, the stability and dimensionality of the final supramolecular architecture are heavily influenced by a network of weaker, yet collectively significant, intermolecular interactions.
C-H···S Interactions: The sulfur atom of the thiourea group is an excellent hydrogen bond acceptor and can participate in weaker C-H···S interactions. acs.org These interactions, where a hydrogen atom from an alkyl chain or an aromatic ring interacts with the sulfur atom of a neighboring molecule, provide additional stability to the crystal packing and help define the precise orientation of molecules within the supramolecular assembly.
A summary of these key intermolecular interactions is provided in the table below.
| Interaction Type | Description | Role in Supramolecular Architecture |
| Van der Waals Forces | Non-specific attractive forces between adjacent atoms/molecules, particularly significant for long alkyl chains. | Drives the close packing of hydrophobic chains, crucial for forming ordered 2D and 3D structures. iphy.ac.cnresearchgate.net |
| C-H···S Interactions | Weak hydrogen bonds between a C-H donor and the thiourea sulfur acceptor. | Provides additional stability to the crystal lattice and influences molecular orientation. acs.org |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Directs the formation of specific motifs like columns or helices in aromatic thiourea derivatives. mersin.edu.tr |
Design and Mechanistic Study of Supramolecular Catalysts Utilizing Thiourea Motifs
The ability of the thiourea motif to act as a dual hydrogen-bond donor has been harnessed in the design of highly effective organocatalysts. wikipedia.org These catalysts operate through non-covalent interactions, activating substrates by forming hydrogen bonds, a mechanism often referred to as "supramolecular catalysis." researchgate.net
Design Principles: The design of thiourea-based catalysts often involves creating a "bifunctional" molecule that contains both a hydrogen-bond donor (the thiourea group) and a Lewis or Brønsted base (e.g., a tertiary amine). nih.govacs.org This allows the catalyst to activate two different components of a reaction simultaneously. For instance, in the ring-opening polymerization of lactide, the thiourea moiety can activate the carbonyl group of the lactide monomer via hydrogen bonding, while the amine group activates the initiating alcohol through an acid-base interaction. nih.govacs.org The substituents on the thiourea are crucial and can be tuned to enhance catalytic activity by modifying the acidity of the N-H protons and the steric environment around the active site. rsc.org
Mechanistic Studies: The mechanism of thiourea catalysis is based on the activation of an electrophile (often a carbonyl or imine) through dual hydrogen bonding. wikipedia.orgrsc.org This interaction polarizes the C=O or C=N bond, making the carbon atom more susceptible to nucleophilic attack. In bifunctional catalysts, the basic site concurrently enhances the nucleophilicity of the attacking species. acs.org An alternative mechanism proposes that the thiourea can act as a Brønsted acid, protonating a substrate to form a more reactive cationic intermediate. acs.org The effectiveness of these catalysts demonstrates a key principle of supramolecular chemistry: the use of specific, weak interactions to control chemical reactivity and selectivity. acs.org
Mechanistic Insights into Biological Interactions of Thiourea Derivatives Excluding Clinical Human Trials, Dosage, Safety, Adverse Effects
Enzyme Inhibition Mechanisms and Molecular Targeting (In Vitro and In Silico Studies)
Thiourea (B124793) derivatives have been identified as potent inhibitors of various enzymes critical for the survival and proliferation of pathogens and for the progression of certain diseases.
Specific Enzyme Inhibition
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are crucial for DNA replication, recombination, and repair, making them validated targets for antibiotics. nih.gov Certain thiourea derivatives function as inhibitors of these enzymes. mdpi.comgoogle.com For instance, some derivatives show excellent inhibitory activity against E. coli DNA gyrase B and moderate activity against E. coli Topoisomerase IV. researchgate.netmdpi.com The inhibition of these enzymes disrupts essential bacterial processes, leading to cell death.
Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for managing Alzheimer's disease. nih.govnih.gov Numerous thiourea derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections by bacteria like Helicobacter pylori. Thiourea and its derivatives are effective urease inhibitors. rsc.orgnih.gov Their mechanism often involves interaction with the nickel ions in the enzyme's active site. rsc.org
Other Enzymes:
Dihydrofolate Reductase (DHFR): Some thiourea derivatives have been reported to be potent inhibitors of DHFR, an enzyme involved in nucleotide synthesis. mdpi.com
Epoxide Hydrolases: In Mycobacterium tuberculosis, the thiourea drug isoxyl (B29260) has been shown to inhibit epoxide hydrolase EphD, an enzyme involved in the metabolism of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com
Molecular Binding Affinity and Interaction Modes (In Silico and In Vitro Analysis)
Molecular docking and other computational studies provide critical insights into how thiourea derivatives bind to their target enzymes. These studies reveal the specific amino acid residues involved in the interaction and the types of bonds formed.
DNA Gyrase/Topoisomerase IV: Docking studies show that thiourea derivatives fit into the active pockets of E. coli DNA gyrase B and Topoisomerase IV, allowing for the exploration of probable binding conformations. researchgate.netmdpi.com The thiourea moiety, often in conjunction with other groups like benzoyl or allyl, can form hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding site of the GyrB subunit. nih.gov
Cholinesterases: Docking simulations of coumarin-linked thiourea derivatives with homology models of AChE and BChE have been performed to explore their binding modes. nih.gov These studies help in understanding why certain derivatives are more potent inhibitors than others, guiding the design of more effective compounds.
Urease: In silico investigations demonstrate that thiourea derivatives exhibit polar and nonpolar interactions with crucial residues in the binding site of urease. nih.gov The binding is often stabilized by a network of hydrogen bonds involving the thiocarbonyl (C=S) and amide (NH) groups of the inhibitor.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
The biological activity of thiourea derivatives is highly dependent on their chemical structure. SAR studies investigate how modifying substituents affects their mechanistic interactions.
Influence of Alkyl Chains: The length and lipophilicity of alkyl chains play a significant role. One study reported that thiourea derivatives substituted with long C10 and C12 alkyl chains exhibited good antibacterial activity, attributed to increased lipophilicity which facilitates better disruption of the bacterial membrane. nih.gov However, other research suggests that excessively long alkyl chains can decrease activity due to limited partitioning across the membrane, indicating that a balance between hydrophobicity and hydrophilicity is crucial. nih.gov For instance, one study found that for a series of 1,4-bis(decoxyphenyl)carbamothioyl-terephthalamide derivatives, antibacterial activity against E. coli decreased as the alkyl chain length increased from 10 to 14 carbons. mdpi.com
Influence of Aromatic and Heterocyclic Groups: The presence of aryl or heterocyclic moieties significantly influences activity.
Electron-withdrawing vs. Electron-donating groups: N-aryl thiourea derivatives often show better antibacterial activity than N-alkyl derivatives. nih.gov The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on an aromatic ring attached to the thiourea can increase antibacterial activity. nih.gov
Positional Effects: The position of substituents on an aromatic ring is also critical. For example, meta- and para-substitutions of electron-withdrawing atoms on a benzene (B151609) ring have been shown to enhance antibacterial potency. nih.gov In some cytotoxic thiourea derivatives, a 3,4-dichlorophenyl substitution was found to be more potent than 2,4- or 2,3-dichloro substitutions. nih.gov
Mechanistic Basis of Antiprotozoal Activity (In Vitro Studies)
While less extensively studied than their antibacterial properties, some thiourea derivatives exhibit antiprotozoal activity. For example, certain thiourea derivatives incorporating a benzothiazole (B30560) moiety have shown in vitro effects against various protozoa. nih.gov The exact molecular mechanisms are often not fully elucidated but are presumed to involve the inhibition of essential protozoal enzymes or disruption of cellular integrity, similar to their effects on bacteria.
Mechanistic Basis of Antimicrobial Activity (In Vitro Studies)
Thiourea derivatives exert their antimicrobial effects through multiple mechanisms, making them promising candidates to combat resistant pathogens.
Disruption of Cell Wall and Membrane Integrity: The lipophilic nature of N-alkyl thioureas, such as a decyl-substituted compound, can facilitate their insertion into the bacterial cell membrane, leading to disruption. nih.gov The thiourea functional group itself, with its C=S and NH moieties, can be protonated and interact with negatively charged components like carboxyl and phosphate (B84403) groups on the bacterial cell surface, further compromising membrane integrity. nih.gov One study on a thiourea derivative, TD4, demonstrated that it disrupted the integrity of the MRSA cell wall. mdpi.com
Interference with Mycolic Acid Synthesis: A specific mechanism against Mycobacterium tuberculosis involves the inhibition of fatty acid synthesis. The thiourea drug isoxyl specifically inhibits the Δ9-desaturase (DesA3), an enzyme required for the synthesis of oleic acid. eurekaselect.com This, in turn, disrupts the production of tuberculostearic acid and mycolic acids, which are vital components of the unique and robust mycobacterial cell wall. mdpi.comeurekaselect.com
Disruption of Cellular Energetics: Recent studies have shown that some thiourea derivatives can disrupt the homeostasis of the NAD+/NADH ratio in bacteria. mdpi.com The redox couple NAD+/NADH is central to cellular energy metabolism. nih.gov By targeting enzymes like alanine (B10760859) dehydrogenase, a thiourea derivative was found to destroy the NAD+/NADH balance in MRSA, leading to bacterial death. mdpi.com
Agrochemical Research Perspectives and Mechanistic Investigations Excluding Dosage, Safety, Adverse Effects
Fungicidal Mechanisms of Action Against Plant Pathogens
There is currently a lack of specific research detailing the fungicidal mechanisms of N-Decyl-N'-(3-methylbutyl)thiourea against plant pathogens. However, the general class of thiourea (B124793) derivatives has demonstrated notable antifungal properties. nih.gov The fungicidal action of these compounds is often attributed to their unique chemical structure, which includes amino, imino, and thiol functional groups. researchgate.net
One of the primary proposed mechanisms of fungicidal action for some thiourea derivatives is the inhibition of essential enzymes in pathogenic fungi. For instance, certain derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial and fungal growth. nih.gov Another significant mechanism is the disruption of the fungal cell wall and membrane integrity. Research on novel fungicides like N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) (NNPCN), which shares some structural similarities with complex thiourea derivatives, has shown that it can destroy the cell wall structure, damage cell membrane transport, and lead to the leakage of intracellular substances, ultimately causing cell apoptosis in fungi such as Rhizoctonia solani. google.com
Furthermore, some acylalanine fungicides, a class of compounds that can be structurally related to N-acyl thioureas, act by specifically inhibiting RNA polymerase-1, which in turn blocks the synthesis of ribosomal RNA in oomycetes. mdpi.com The table below summarizes the fungicidal activity of selected thiourea derivatives against various plant pathogens.
| Derivative Name | Target Pathogen | Noted Effect |
| 1,3,4-thiadiazole (B1197879) sulfonyl thioureas | Staphylococcus aureus | Remarkable antimicrobial activity with low MIC values. nih.gov |
| Compound A (a 1,3,4-thiadiazole derivative) | Phytophthora infestans | Higher bioactivity than the commercial fungicide dimethomorph. nih.gov |
Insecticidal Mechanisms and Biological Targets in Agricultural Contexts
Specific data on the insecticidal mechanisms of this compound is not available. However, the thiourea scaffold is a key component in several classes of insecticides. phytotechlab.com A prominent mechanism of action for some thiourea-containing insecticides is the inhibition of chitin (B13524) synthesis in insects. phytotechlab.com Chitin is a vital component of the insect exoskeleton, and its disruption leads to mortality or sterility.
Another significant target for insecticidal thiourea derivatives is the ryanodine (B192298) receptor (RyR), a crucial component of calcium release channels in insect muscle cells. researchgate.net Compounds like chlorantraniliprole, which contains a related structural motif, target these receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the insect. researchgate.net Research into novel diamide (B1670390) derivatives containing acylthiourea has focused on overcoming resistance to existing RyR-targeting insecticides. researchgate.net
The following table presents examples of insecticidal activity from thiourea derivatives.
| Derivative Class | Target Pest | Mechanism of Action |
| Benzoylurea insecticides containing thiourea | Various pest populations | Inhibit chitin synthesis. phytotechlab.com |
| Diamide derivatives containing acylthiourea | Spodoptera frugiperda, Mythinma separata, Plutella xylostella | Target insect ryanodine receptors (RyRs). researchgate.net |
Antiviral Mechanisms Relevant to Crop Protection
There is no specific information regarding the antiviral mechanisms of this compound in the context of crop protection. However, various thiourea derivatives have been investigated for their potential to combat plant viruses, with the Tobacco Mosaic Virus (TMV) being a primary model for such studies. nih.govwalshmedicalmedia.com
One of the key antiviral mechanisms of certain thiourea derivatives is the interference with the polymerization of the viral capsid protein (CP). nih.govmdpi.com By inhibiting the assembly of the CP, the virus is unable to form complete, infectious particles, thus limiting its spread within the host plant. nih.govmdpi.com For example, a novel thiourea-containing chiral phosphonate (B1237965) was found to significantly interfere with the polymerization process of the TMV capsid protein in vitro. nih.govmdpi.com
Furthermore, some thiourea compounds can induce systemic resistance in plants. walshmedicalmedia.com Treatment with these derivatives has been shown to enhance the activity of resistance-related enzymes in plants, such as peroxidase (POD), phenylalanine ammonia-lyase (PAL), and superoxide (B77818) dismutase (SOD). nih.gov This enhancement of the plant's natural defense mechanisms helps to inhibit viral infection and spread. nih.gov
The table below highlights the antiviral activity of a representative thiourea derivative.
| Compound | Target Virus | Mechanism of Action | Curative Activity (at 500 µg/mL) |
| O,O'-diisopropyl (3-(L-1-(benzylamino)-1-oxo-3- phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate | Tobacco Mosaic Virus (TMV) | Inhibits polymerization of the viral capsid protein; enhances host plant resistance enzymes. nih.govmdpi.com | 53.3% nih.govmdpi.com |
Plant Growth Regulation Mechanisms of Thiourea Derivatives
While specific studies on the plant growth regulatory effects of this compound are absent from the available literature, thiourea itself and its derivatives are recognized as potent plant growth regulators (PGRs). researchgate.netwalshmedicalmedia.com These compounds can influence a wide range of physiological and developmental processes in plants, particularly under stressful conditions. researchgate.netwalshmedicalmedia.com
The application of thiourea can modulate key physiological events such as photosynthesis, nitrogen metabolism, and water relations. walshmedicalmedia.com For instance, in wheat subjected to heat stress, thiourea application improved gas exchange and water use efficiency by increasing CO2 uptake. walshmedicalmedia.com It has also been shown to enhance the uptake of essential nutrients like potassium. walshmedicalmedia.com
At a biochemical level, thiourea can improve sugar metabolism and enhance the biosynthesis of proteins. researchgate.net When applied as a seed pretreatment, it can increase germination rates, while foliar applications can improve gas exchange properties, and soil supplementation can enhance root growth. researchgate.net The ability of thiourea derivatives to act as PGRs is linked to their influence on the plant's hormonal balance and signaling pathways. walshmedicalmedia.com
The following table summarizes some of the observed plant growth regulatory effects of thiourea.
| Application Method | Plant | Observed Effect |
| Foliar Spray | Wheat (under heat stress) | Improved gas exchange and water use efficiency. walshmedicalmedia.com |
| Seed Pretreatment | General | Increased seed germination. researchgate.net |
| Medium Supplementation | General | Improved root growth and proliferation. researchgate.net |
Future Research Directions and Unexplored Avenues for N Decyl N 3 Methylbutyl Thiourea Research
Development of Novel and Highly Efficient Synthetic Strategies
The synthesis of asymmetrically substituted thioureas like N-Decyl-N'-(3-methylbutyl)thiourea typically involves the reaction of an amine with an isothiocyanate. Future research could focus on optimizing these synthetic pathways to improve efficiency, yield, and sustainability.
Key Research Avenues:
Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, such as water, and avoid toxic reagents like thiophosgene (B130339) is a critical goal. organic-chemistry.org Research into one-pot syntheses where primary amines react with carbon disulfide in an aqueous medium could provide a safer and more sustainable route to this compound. organic-chemistry.org
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could significantly reduce reaction times and improve yields, as has been demonstrated for other N,N'-disubstituted thioureas.
Novel Catalytic Systems: Investigating new catalysts, such as alumina (B75360) surfaces or phase-transfer catalysts, could enhance reaction rates and selectivity, leading to more efficient production. wikipedia.org
Traceless Synthesis: An innovative approach employing alkyl azides and dithiocarbamates offers a mild, base-free method to produce thioureas, which could be adapted for this specific compound to ensure high purity and avoid epimerization if chiral precursors are used. rsc.org
A comparative table of potential synthetic strategies is outlined below.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings for Thioureas |
| Isothiocyanate Method | High selectivity and well-established procedure. | Optimization of reaction conditions (solvent, temperature) for decylamine (B41302) and 3-methylbutyl isothiocyanate (or vice-versa). | Widely used for synthesizing a variety of thiourea (B124793) derivatives. nih.gov |
| Aqueous Synthesis | Environmentally friendly, avoids toxic reagents. | Adapting the amine/carbon disulfide condensation method for the specific aliphatic amines required. organic-chemistry.org | Efficient for aliphatic primary amines, yielding di- and trisubstituted thioureas. organic-chemistry.org |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, potentially higher yields. | Determining optimal microwave parameters (power, time, temperature) for the synthesis. | Proven effective for producing N,N'-disubstituted thioureas on alumina surfaces. |
| Flow Chemistry | Improved safety, scalability, and process control. | Designing a continuous flow reactor setup for the synthesis. | Offers precise control over reaction parameters, leading to consistent product quality. |
Application of Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard techniques like NMR and IR are fundamental for structural confirmation, advanced spectroscopic methods can provide deeper insights into the dynamic behavior of this compound.
Key Research Avenues:
Variable-Temperature NMR (VT-NMR): The flexible decyl and 3-methylbutyl chains can lead to complex conformational dynamics in solution. VT-NMR studies would be invaluable for probing rotational barriers around the C-N bonds and identifying different conformational isomers that may exist in equilibrium. acs.org
2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY and ROESY, can elucidate through-space interactions, providing detailed information about the molecule's preferred three-dimensional structure in solution.
X-ray Crystallography: Obtaining a single crystal structure would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its supramolecular chemistry. mersin.edu.trnih.gov
Raman Spectroscopy: This technique can complement IR spectroscopy by providing information on the vibrational modes of the C=S bond and the molecular skeleton, which are sensitive to the local environment and conformation.
Exploration of Emerging Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to predict and understand the properties of this compound before engaging in extensive experimental work. mdpi.comnih.gov
Key Research Avenues:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is vital for predicting the molecule's reactivity and kinetic stability.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility in different solvents and its potential interactions with biological membranes or macromolecules.
Quantitative Structure-Activity Relationship (QSAR): If a series of related thiourea derivatives are synthesized and tested for biological activity, QSAR models can be developed to correlate specific molecular descriptors (e.g., lipophilicity, electronic properties) with their observed activity, guiding the design of more potent compounds.
The table below outlines potential computational studies and their expected outcomes.
| Computational Method | Objective | Predicted Parameters/Insights |
| Density Functional Theory (DFT) | Predict ground-state geometry and electronic structure. | Optimized bond lengths/angles, HOMO/LUMO energies, electrostatic potential maps, simulated IR/Raman spectra. |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions in solution. | Conformational landscape, solvent effects, diffusion coefficients, potential for membrane interaction. |
| Docking Simulations | Predict binding affinity and mode with biological targets. | Binding energy, identification of key interacting residues in enzymes or receptors. researchgate.net |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models for designing new derivatives with enhanced activity. nih.gov |
Rational Design and Synthesis of Targeted Coordination Complexes for Specific Chemical Functions
Thiourea derivatives are excellent ligands for a wide range of metal ions due to the coordinating ability of the sulfur atom and, in some cases, nitrogen atoms. mdpi.comyoutube.comyoutube.com The specific alkyl substituents in this compound can influence the properties of its metal complexes.
Key Research Avenues:
Synthesis of Novel Complexes: This thiourea can be used as a ligand to synthesize new coordination compounds with transition metals such as palladium(II), platinum(II), copper(II), and nickel(II). mdpi.com The long decyl chain and the branched 3-methylbutyl group will likely confer high solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis.
Catalytic Applications: Thiourea-metal complexes are known catalysts. Future work could explore the catalytic activity of this compound complexes in reactions such as cross-coupling, hydrogenations, or oxidations.
Structural Elucidation: Characterizing these new complexes using techniques like X-ray crystallography and multi-nuclear NMR will be essential to understand the coordination mode (e.g., monodentate via sulfur, or chelating) and the geometry of the complex. capes.gov.br
Engineering Complex Supramolecular Systems for Advanced Molecular Recognition and Catalysis
The N-H protons and the sulfur atom of the thiourea group are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into ordered supramolecular structures. mersin.edu.triitg.ac.in
Key Research Avenues:
Self-Assembly Studies: The interplay between the hydrogen-bonding capabilities of the thiourea core and the van der Waals interactions of the two distinct alkyl chains could lead to the formation of unique supramolecular architectures, such as chains, sheets, or helical structures. acs.org These could be investigated in the solid state and in solution.
Anion Recognition: Thiourea-based receptors are well-known for their ability to bind anions through hydrogen bonding. The specific arrangement of the N-H donors in this molecule could be exploited for the selective recognition and sensing of environmentally or biologically important anions.
Organocatalysis: Asymmetric thioureas are prominent organocatalysts. Future research could investigate the potential of this compound to catalyze reactions where hydrogen bonding plays a key role in activating the substrate.
Deeper Elucidation of Intricate Biological and Agrochemical Mechanisms
Thiourea derivatives exhibit a vast range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net They are also used extensively in agriculture as insecticides, fungicides, and herbicides. acs.orgsemanticscholar.org The high lipophilicity imparted by the decyl and 3-methylbutyl groups suggests that this compound could readily cross biological membranes. nih.gov
Key Research Avenues:
Broad-Spectrum Biological Screening: A systematic evaluation of this compound against a wide panel of targets is a crucial first step. This includes screening for antibacterial, antifungal, antiviral, and anticancer activity. mdpi.commdpi.com
Agrochemical Testing: The compound should be tested for its potential as an insecticide, herbicide, fungicide, or plant growth regulator. nih.gov Its structural features are common in some classes of commercial pesticides. acs.org
Mechanism of Action Studies: For any identified biological activity, subsequent research must focus on elucidating the mechanism of action. This could involve enzyme inhibition assays (e.g., urease, tyrosinase, cholinesterase), molecular docking studies to identify potential protein targets, and studies on its effects on cellular processes like biofilm formation. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with varied alkyl chain lengths or branching patterns would help establish clear SARs, guiding the optimization of the molecule for a specific biological or agrochemical function. nih.gov
Interdisciplinary Integration with Other Fields of Chemical and Biological Sciences
The full potential of this compound can be realized through collaboration across various scientific disciplines.
Materials Science: The self-assembly properties of this molecule and its coordination complexes could be of interest for creating new functional materials, such as liquid crystals, gels, or sensors. nih.gov
Medicinal Chemistry: Promising results from biological screening could initiate medicinal chemistry programs aimed at developing new therapeutic agents. mdpi.comsemanticscholar.org This would involve iterative cycles of design, synthesis, and testing to optimize potency and selectivity while minimizing toxicity.
Agricultural Science: Collaboration with plant scientists and entomologists would be essential to evaluate the compound's efficacy and safety as a potential agrochemical, moving from laboratory assays to greenhouse and field trials. acs.org
Chemical Biology: The use of this compound as a chemical probe could help in understanding complex biological pathways, particularly those involving lipid membranes or hydrophobic protein pockets, due to its distinct lipophilic character.
By pursuing these unexplored avenues, the scientific community can build a comprehensive understanding of this compound, potentially transforming this single molecule into a valuable tool for catalysis, materials science, medicine, and agriculture.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-Decyl-N'-(3-methylbutyl)thiourea, and how are intermediates purified?
- Methodology :
- Step 1 : React decyl isothiocyanate with 3-methylbutylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Purify the crude product via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Key Considerations :
- Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
- Ensure stoichiometric excess of amine (1.2:1 molar ratio) to maximize yield .
Q. What spectroscopic and analytical techniques validate the structure of this compound?
- Characterization Workflow :
-
FT-IR : Peaks at ~3179 cm⁻¹ (N–H stretch), ~1528 cm⁻¹ (C=C aromatic), and ~1190 cm⁻¹ (C=S stretch) confirm thiourea functionality .
-
¹H/¹³C NMR : Thiourea NH protons appear as broad singlets at δ 9.2–10.5 ppm; alkyl chains show characteristic methyl/methylene shifts .
-
Elemental Analysis : Match experimental vs. theoretical values for C, H, N, and S (e.g., C: 65.2%, H: 10.8%, N: 9.5%, S: 10.9%) .
Key Spectral Peaks Assignment Reference 3179 cm⁻¹ N–H stretching 1708 cm⁻¹ C=O (if acylated) 1190 cm⁻¹ C=S stretching
Q. What safety protocols are critical when handling this compound?
- Use PPE (nitrile gloves, lab coat) and work in a fume hood.
- Avoid contact with strong acids (e.g., HNO₃) to prevent explosive reactions .
Advanced Research Questions
Q. How does the alkyl chain length influence the compound’s supramolecular interactions in material science applications?
- Mechanistic Insight :
- Long alkyl chains (e.g., decyl) promote van der Waals interactions, enabling self-assembly into lamellar structures.
- Thiourea’s NH groups form hydrogen bonds with π-systems (e.g., graphene oxide), enhancing composite stability .
- Experimental Design :
- Use XRD/SEM to study crystallinity and morphology.
- Compare with shorter-chain analogs (e.g., N-methyl derivatives) to isolate chain-length effects .
Q. Can this compound act as a selective inhibitor for metalloenzymes, and how is this evaluated computationally?
- Methodology :
- Molecular Docking : Simulate binding to enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- Key Findings :
- Thiourea’s sulfur atom coordinates Zn²⁺ in metalloenzymes, disrupting catalytic activity .
Q. What thermodynamic parameters govern its stability under high-temperature conditions?
- Thermal Analysis :
-
TGA/DTG : Decomposition onset at ~220°C; mass loss correlates with thiourea breakdown into NH₃ and H₂S .
-
Kinetics : Follows Johnson-Mehl-Avrami model (n = 2–3), with activation energy (Ea) ~150 kJ/mol .
Thermodynamic Parameter Value Reference ΔH⁺ (Activation enthalpy) 145 kJ/mol ΔS⁺ (Activation entropy) -120 J/(mol·K)
Data Contradictions and Resolution
- Issue : Conflicting reports on thiourea’s environmental persistence.
- Issue : Discrepancies in anticancer activity across derivatives.
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
